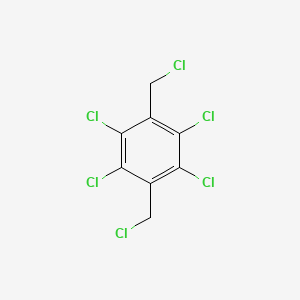

alpha,alpha',2,3,5,6-Hexachloro-p-xylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74461. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl6/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGDLOMSJZQSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)CCl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148319 | |

| Record name | alpha,alpha',2,3,5,6-Hexachloro-4-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-17-0 | |

| Record name | 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha',2,3,5,6-Hexachloro-4-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1079-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha',2,3,5,6-Hexachloro-4-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha,alpha',2,3,5,6-hexachloro-4-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α′,2,3,5,6-Hexachloro-p-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JE4CJ7CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α,α',2,3,5,6-Hexachloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of α,α',2,3,5,6-hexachloro-p-xylene, a halogenated aromatic compound. The document delves into the mechanistic underpinnings of the synthetic pathway, offers a detailed, step-by-step experimental protocol for a one-pot synthesis from p-xylene, and addresses critical aspects of reaction monitoring, product purification, and safety. The synthesis involves a sequential chlorination process, beginning with the Lewis acid-catalyzed chlorination of the aromatic ring, followed by the free-radical photochlorination of the methyl side chains. This guide is intended to equip researchers and scientists with the necessary knowledge to safely and efficiently synthesize this compound in a laboratory setting.

Introduction

α,α',2,3,5,6-Hexachloro-p-xylene is a polychlorinated aromatic hydrocarbon. The synthesis of such compounds is of interest to researchers in various fields, including materials science and as intermediates in organic synthesis. The structure of α,α',2,3,5,6-hexachloro-p-xylene, with its fully chlorinated aromatic ring and chlorinated methyl groups, presents a unique chemical entity for further functionalization.

This guide focuses on a one-pot synthesis method, which offers an efficient route to the target molecule by avoiding the isolation of the 2,3,5,6-tetrachloro-p-xylene intermediate[1]. This approach enhances the overall efficiency of the synthesis, making it a more practical choice for laboratory-scale production.

Mechanistic Overview of the Synthesis Pathway

The synthesis of α,α',2,3,5,6-hexachloro-p-xylene from p-xylene is a two-stage chlorination process occurring sequentially in a single reaction vessel.

Stage 1: Electrophilic Aromatic Substitution (Ring Chlorination)

The first stage involves the chlorination of the aromatic ring of p-xylene. This reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically ferric chloride (FeCl₃), is employed to polarize the chlorine molecule (Cl₂), generating a more potent electrophile (Cl⁺). The electrophilic chlorine then attacks the electron-rich aromatic ring of p-xylene, substituting the four hydrogen atoms with chlorine atoms. The reaction is typically carried out at a moderate temperature to favor ring chlorination over side-chain substitution[1].

Stage 2: Free-Radical Halogenation (Side-Chain Chlorination)

Once the ring chlorination is substantially complete, the reaction conditions are altered to promote the chlorination of the two methyl groups. This is a free-radical chain reaction initiated by ultraviolet (UV) light[2]. The UV light provides the energy for the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals (Cl•). These radicals then abstract hydrogen atoms from the methyl groups of the tetrachlorinated xylene intermediate, forming benzylic radicals. These benzylic radicals subsequently react with molecular chlorine to yield the chlorinated side chain and another chlorine radical, thus propagating the chain reaction. This process continues until all the benzylic hydrogens are replaced by chlorine atoms.

The overall synthesis pathway can be visualized as follows:

Caption: Overall synthesis pathway for α,α',2,3,5,6-hexachloro-p-xylene from p-xylene.

Experimental Protocol: One-Pot Synthesis

This protocol is based on the one-pot synthesis method, which avoids the isolation of the tetrachloroxylene intermediate[1].

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| p-Xylene | C₈H₁₀ | 106.17 | ≥99% |

| Perchloroethylene | C₂Cl₄ | 165.83 | Anhydrous, ≥99% |

| Ferric Chloride | FeCl₃ | 162.20 | Anhydrous, ≥98% |

| Chlorine Gas | Cl₂ | 70.90 | ≥99.5% |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer.

-

Gas outlet from the condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas.

-

UV lamp for photo-initiation.

-

Heating mantle with a temperature controller.

-

Standard glassware for work-up and purification (e.g., separatory funnel, Buchner funnel, recrystallization flasks).

Reaction Setup and Procedure

The following workflow diagram illustrates the experimental procedure:

Caption: Experimental workflow for the one-pot synthesis of α,α',2,3,5,6-hexachloro-p-xylene.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, reflux condenser, and thermometer, add p-xylene and anhydrous perchloroethylene. A typical ratio is approximately 1.5 to 2.5 moles of perchloroethylene per mole of p-xylene[1]. Add anhydrous ferric chloride (approximately 1% by weight of the p-xylene) to the mixture[1].

-

Ring Chlorination: Begin stirring the mixture and heat it to a temperature of 75-85°C[1]. Once the temperature has stabilized, start bubbling chlorine gas into the reaction mixture through the gas inlet tube. The rate of chlorine addition should be controlled to maintain the desired temperature, as the reaction is exothermic. Continue the chlorination at this temperature until the ring chlorination is substantially complete. This can be monitored by taking small aliquots of the reaction mixture and analyzing them by Gas Chromatography (GC).

-

Side-Chain Chlorination: After the completion of the ring chlorination, increase the reaction temperature to 100-120°C[1]. Position a UV lamp to irradiate the reaction flask to initiate the photochlorination of the methyl groups. Continue the addition of chlorine gas. The progress of the side-chain chlorination can also be monitored by GC.

-

Reaction Completion and Work-up: Once the desired level of conversion to α,α',2,3,5,6-hexachloro-p-xylene is achieved (as determined by GC analysis), stop the flow of chlorine gas and turn off the heating and UV lamp. Allow the reaction mixture to cool to room temperature.

-

Catalyst Removal: The solid ferric chloride catalyst can be removed by filtration. Wash the collected catalyst with a small amount of fresh perchloroethylene to recover any entrained product.

-

Washing: Transfer the filtrate to a separatory funnel and wash it sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining traces of iron salts and dissolved HCl.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the perchloroethylene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid product can be purified by recrystallization. A mixed solvent system, such as ethanol/hexane, is often effective for recrystallizing chlorinated aromatic compounds. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Expected Yield and Purity

A yield of approximately 87% of the isolated product has been reported for a similar one-pot process[1]. The purity of the final product can be assessed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) and should be greater than 98% after recrystallization[3].

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

p-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Chlorine Gas: Highly toxic and corrosive. Causes severe respiratory tract, eye, and skin burns. Use a dedicated gas handling system and have a gas scrubber in place. Ensure adequate ventilation and have appropriate personal protective equipment (PPE), including a respirator with an acid gas cartridge, readily available[4][5].

-

Ferric Chloride: Corrosive. Causes severe skin and eye burns. Handle in a way that avoids generating dust[6].

-

Perchloroethylene: Suspected carcinogen. Harmful if swallowed or inhaled.

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. An emergency eyewash and safety shower should be readily accessible.

Characterization of the Final Product

The identity and purity of the synthesized α,α',2,3,5,6-hexachloro-p-xylene can be confirmed using various analytical techniques:

-

Gas Chromatography (GC): To determine the purity of the product and to monitor the progress of the reaction[7].

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound[8][9][10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule. The ¹H NMR spectrum should show a singlet corresponding to the four equivalent protons of the dichloromethyl groups, and the ¹³C NMR will show characteristic signals for the aromatic and dichloromethyl carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The one-pot synthesis of α,α',2,3,5,6-hexachloro-p-xylene from p-xylene offers an efficient and practical route for the laboratory-scale production of this compound. By carefully controlling the reaction conditions for the sequential ring and side-chain chlorination steps, high yields of the desired product can be obtained. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed experimental protocol and mechanistic insights provided in this guide should serve as a valuable resource for researchers and scientists working in the field of organic synthesis.

References

Sources

- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 2. Photochlorination - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]

- 3. calpaclab.com [calpaclab.com]

- 4. tdi.texas.gov [tdi.texas.gov]

- 5. CCOHS: Chlorine [ccohs.ca]

- 6. agilent.com [agilent.com]

- 7. img.antpedia.com [img.antpedia.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Hexachlorinated p-Xylenes

Executive Summary: Hexachlorinated p-xylenes (HCPXs) are a group of halogenated aromatic compounds characterized by a p-xylene core with six chlorine substituents. These compounds are notable for their chemical stability and high lipophilicity, properties that govern their industrial utility, analytical characterization, and environmental behavior. This guide provides a comprehensive overview of the synthesis, core physicochemical properties, and advanced analytical methodologies for the characterization of HCPXs. It delves into the causality behind experimental techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC), offering detailed protocols for each. Furthermore, this document addresses the environmental persistence and bioaccumulation potential of HCPXs, providing a crucial resource for researchers, environmental scientists, and professionals in drug development and chemical manufacturing.

Introduction to Hexachlorinated p-Xylenes (HCPXs)

Hexachlorinated p-xylenes represent a specific subclass of chlorinated aromatic hydrocarbons. While the parent compound, p-xylene, is a high-volume petrochemical used extensively as a solvent and a precursor for polymers like polyethylene terephthalate (PET)[1], its chlorinated derivatives exhibit markedly different properties. The addition of chlorine atoms to the aromatic ring and/or the methyl side-chains dramatically increases the molecular weight, alters electronic properties, and significantly enhances lipophilicity and resistance to degradation.[2]

Isomerism and Nomenclature

The term "hexachlorinated p-xylene" can refer to several structural isomers depending on the position of the six chlorine atoms. The p-xylene molecule (1,4-dimethylbenzene) offers ten positions for substitution (four on the aromatic ring and six on the two methyl groups). The most commercially and scientifically relevant isomers are those with full or significant chlorination on either the side chains or a combination of the ring and side chains.

Two prominent isomers include:

-

α,α,α,α',α',α'-Hexachloro-p-xylene: Also known as 1,4-Bis(trichloromethyl)benzene. In this isomer, all six hydrogens on the two methyl groups are substituted with chlorine atoms, leaving the aromatic ring unchlorinated.

-

α,α',2,3,5,6-Hexachloro-p-xylene: In this isomer, the aromatic ring is fully substituted with four chlorine atoms, and each methyl group is substituted once.[3]

This guide will primarily focus on these two key isomers, as they represent distinct substitution patterns with differing properties and synthetic pathways.

Synthesis and Molecular Structure

The synthesis strategy dictates the final isomeric structure of the HCPX. The reactivity of the aromatic ring versus the alkyl side-chains is controlled by the reaction conditions, particularly the choice of catalyst and the presence of UV light.

Primary Synthesis Routes

Side-Chain Chlorination (α,α,α,α',α',α'-Hexachloro-p-xylene): The synthesis of 1,4-Bis(trichloromethyl)benzene is achieved through free-radical substitution. This reaction is typically initiated by UV light or a radical initiator in the absence of a Lewis acid catalyst. The process involves the exhaustive chlorination of the methyl groups of p-xylene.

Ring and Side-Chain Chlorination (α,α',2,3,5,6-Hexachloro-p-xylene): A multi-step chlorination process can produce this mixed-substitution isomer. The process often involves:

-

Ring Chlorination: Electrophilic aromatic substitution using chlorine gas in the presence of a Lewis acid catalyst (e.g., ferric chloride, FeCl₃) to first produce tetrachloro-p-xylene.

-

Side-Chain Chlorination: Subsequent chlorination of the methyl groups, typically facilitated by UV light, without the Lewis acid catalyst.

An efficient, continuous process has been patented that avoids the isolation of the intermediate compound, allowing for the direct synthesis of α,α',2,3,5,6-hexachloro-p-xylene from p-xylene.

Molecular Structure Visualization

The distinct structures of p-xylene and its hexachlorinated derivatives are fundamental to understanding their physicochemical properties.

Caption: Synthesis pathways from p-xylene to two major HCPX isomers.

Core Physicochemical Properties

The extensive chlorination of p-xylene results in a compound with physical and chemical properties that are substantially different from the parent hydrocarbon. These properties are critical for predicting its behavior in chemical processes and in the environment.

Summary of Properties

The following table summarizes the key physicochemical properties for the two primary isomers of hexachlorinated p-xylene, with the parent p-xylene included for comparison.

| Property | p-Xylene (Parent Compound) | α,α,α,α',α',α'-Hexachloro-p-xylene | α,α',2,3,5,6-Hexachloro-p-xylene |

| CAS Number | 106-42-3[1][4] | 68-36-0[5][6] | 1079-17-0[3][7][8][9] |

| Molecular Formula | C₈H₁₀[1][4] | C₈H₄Cl₆[5][6] | C₈H₄Cl₆[3][7][8][9] |

| Molecular Weight | 106.17 g/mol [4] | 312.82 g/mol | 312.82 g/mol [3][8][9] |

| Appearance | Colorless liquid[1] | White to light yellow solid[5] | White solid |

| Melting Point | 13.2 °C[1] | 108 - 113 °C | 181 °C[10] |

| Boiling Point | 138.35 °C[1] | 312 °C | Data not available |

| Water Solubility | 181 mg/L at 25°C (Insoluble)[1][11] | Very low (predicted) | Very low (predicted) |

| Log Kow | 3.15[11][12][13] | >5 (Estimated) | >5 (Estimated) |

| Vapor Pressure | 8.84 mmHg at 25°C[13][14] | Very low (predicted) | Very low (predicted) |

Melting Point and Thermal Stability

The melting points of HCPXs are significantly higher than that of p-xylene, reflecting their solid state at room temperature and the stronger intermolecular forces (van der Waals forces) due to the larger, more polarizable chlorine atoms.[10] Differential Scanning Calorimetry (DSC) is the primary technique for accurately determining these melting points and assessing thermal stability.[15][16]

Solubility Profile

Consistent with their nonpolar, highly chlorinated structure, HCPXs are virtually insoluble in water.[17][18] They exhibit solubility in certain organic solvents, though this can be limited, especially for the highly crystalline α,α',2,3,5,6-isomer. The choice of solvent is critical for analytical procedures and synthetic applications.

Octanol-Water Partition Coefficient (Log Kow)

While experimental data is scarce, the Log Kow for HCPXs is predicted to be high (likely >5). The Log Kow of the parent p-xylene is 3.15.[11][12][13] The addition of six chlorine atoms drastically increases the lipophilicity of the molecule. A high Log Kow value indicates a strong tendency to partition from water into fatty tissues and organic-rich environmental compartments, signaling a high potential for bioaccumulation.

Analytical Methodologies for Characterization

The robust and often complex nature of samples containing HCPXs necessitates the use of highly sensitive and selective analytical techniques. Gas chromatography and thermal analysis are cornerstones of their characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the identification and quantification of chlorinated aromatic hydrocarbons like HCPXs.[19][20] Its high resolving power separates HCPXs from complex matrices, and the mass spectrometer provides unambiguous identification based on the molecule's mass-to-charge ratio and fragmentation pattern.

-

Sample Preparation:

-

Justification: To isolate the nonpolar HCPXs from polar sample matrices (e.g., water, biological tissue) and concentrate them to detectable levels.

-

Steps:

-

Perform a liquid-liquid extraction of the aqueous sample using a nonpolar solvent like hexane or dichloromethane.

-

For solid samples, use accelerated solvent extraction (ASE) or Soxhlet extraction.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard (e.g., a ¹³C-labeled chlorinated compound) for accurate quantification.[19]

-

-

-

Instrumentation and Conditions:

-

Justification: A nonpolar capillary column is chosen to separate compounds based on boiling point and polarity. The temperature program is designed to ensure sharp peaks for semi-volatile compounds like HCPXs.

-

Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[21]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 300°C, and hold for 10 min.

-

Injector: Splitless mode at 280°C.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for HCPX isomers to maximize sensitivity.

-

-

-

Data Analysis:

-

Justification: Calibration with authentic standards ensures accurate quantification.

-

Steps:

-

Identify HCPX peaks by their retention time and the presence of target ions.

-

Quantify using a multi-point calibration curve generated from certified reference standards.

-

-

Caption: Workflow for the GC-MS analysis of Hexachlorinated p-Xylenes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique, particularly useful for separating isomers that may be difficult to resolve by GC or for analyzing thermally labile compounds.[21][22][23] Reversed-phase HPLC with a C18 column is a common choice for separating nonpolar aromatic compounds.[21][24][25]

-

Sample Preparation:

-

Justification: The sample must be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.

-

Steps:

-

Dissolve the extracted and concentrated sample (from the GC-MS prep) in acetonitrile.

-

Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.

-

-

-

Instrumentation and Conditions:

-

Justification: A gradient elution is used to effectively separate compounds with different polarities and ensure that the highly nonpolar HCPXs elute in a reasonable time.

-

Parameters:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[23][24]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 60% B, ramp to 100% B over 20 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV Diode Array Detector (DAD) set to monitor at 220 nm.

-

-

Differential Scanning Calorimetry (DSC)

DSC is essential for characterizing the thermal properties of HCPXs, such as melting point and purity.[15][26] The technique measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions.[27][28]

-

Sample Preparation:

-

Justification: A small, uniform sample ensures even heat transfer and accurate results.

-

Steps:

-

Accurately weigh 2-5 mg of the HCPX sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation during the analysis.

-

-

-

Instrumentation and Conditions:

-

Justification: A controlled heating rate under an inert atmosphere prevents oxidative degradation and allows for clear observation of the melting endotherm.

-

Parameters:

-

DSC Instrument: Mettler Toledo DSC 3 or equivalent.

-

Temperature Program: Equilibrate at 25°C, then heat at a rate of 10°C/min to a temperature approximately 30°C above the expected melting point.

-

Purge Gas: Nitrogen at 50 mL/min.

-

Reference: An empty, sealed aluminum pan.

-

-

-

Data Analysis:

-

Justification: The onset of the melting peak in the thermogram provides the most accurate melting point.

-

Steps:

-

Plot the heat flow versus temperature.

-

Determine the melting point from the onset temperature of the endothermic melting peak.

-

The area under the peak can be integrated to determine the enthalpy of fusion.

-

-

Caption: General workflow for DSC analysis of Hexachlorinated p-Xylenes.

Environmental Fate and Considerations

The physicochemical properties of HCPXs—namely their low water solubility, high Log Kow, and the strength of the carbon-chlorine bond—indicate that they are likely to be persistent, bioaccumulative, and toxic (PBT) compounds.

-

Persistence: Unlike the parent p-xylene, which is readily biodegradable[11], highly chlorinated compounds are resistant to microbial and chemical degradation.[2] The steric hindrance and chemical stability conferred by the chlorine atoms make them persist in the environment for long periods.[2]

-

Bioaccumulation: The high lipophilicity (high Log Kow) means that if these compounds enter the food chain, they will accumulate in the fatty tissues of organisms.[19] This is a significant concern for ecosystem and human health.

-

Mobility: Due to their low vapor pressure and strong adsorption to organic matter in soil and sediment, HCPXs are not expected to be highly mobile in the environment. Their primary transport would likely be through the movement of contaminated particles.

Conclusion

Hexachlorinated p-xylenes are compounds defined by their high degree of chlorination, which imparts significant chemical and thermal stability, low water solubility, and high lipophilicity. These properties dictate their behavior and require specialized analytical methods for accurate characterization. Techniques such as GC-MS provide definitive identification and quantification, while HPLC offers valuable separation capabilities, and DSC is crucial for determining thermal properties like melting point. From an environmental perspective, the same properties that can make these compounds useful also render them persistent and bioaccumulative, demanding careful management and monitoring. This guide provides the foundational knowledge and methodological framework for scientists and researchers working with this challenging class of chlorinated aromatic hydrocarbons.

References

-

Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods, Royal Society of Chemistry. [Link]

-

Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (n.d.). SpringerLink. [Link]

-

Alpha,alpha',2,3,5,6-hexachloro-4-xylene. (n.d.). PubChem. [Link]

-

Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. (2002). ResearchGate. [Link]

-

Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. (n.d.). Agilent. [Link]

-

HPLC Determination of Four Derivatives of Benzene. (2025). ResearchGate. [Link]

-

HPLC Determination of Four Derivatives of Benzene. (2015). Asian Journal of Chemistry. [Link]

-

Hexachloro-p-xylene. (n.d.). Iharanikkei Chemical Industry Co., Ltd.. [Link]

-

HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. (n.d.). Asian Publication Corporation. [Link]

-

Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. (n.d.). PubMed. [Link]

-

Toxicological Profile for Xylene. (n.d.). NCBI Bookshelf. [Link]

-

Xylene Chemical Substances. (n.d.). National Institute of Technology and Evaluation, Japan. [Link]

-

Environmental behavior and eco-toxicity of xylene in aquatic environments: A review. (2017). PubMed. [Link]

-

Toxicological Profile for Xylene. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Environmental behaviour of chlorinated compounds. (2000). ResearchGate. [Link]

-

Xylenes. (n.d.). Canada.ca. [Link]

-

Hexachloro-p-xylene. (n.d.). PubChem. [Link]

-

Xylene. (n.d.). PubChem. [Link]

-

A review of environmental and occupational exposure to xylene and its health concerns. (2018). Journal of Environmental Science and Health, Part C. [Link]

-

α, α', 2, 3, 5, 6-Hexachloro-p-xylene, min 98% (GC), 1 gram. (n.d.). Oakwood Chemical. [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

-

Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. [Link]

-

Does anyone know the solubility or miscibility of xylene in tetrachloroethylene? (2020). ResearchGate. [Link]

-

Xylene. (n.d.). Wikipedia. [Link]

-

Toxicological Profile for Xylene. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

p-Xylene. (n.d.). Wikipedia. [Link]

-

p-Xylene. (n.d.). NIST WebBook. [Link]

-

Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. (2014). PubMed Central. [Link]

-

Hexachloro-Para-Xylene. (n.d.). Anshul Specialty Molecules. [Link]

-

p-Xylene. (n.d.). PubChem. [Link]

-

Xylene. (2019). Sciencemadness Wiki. [Link]

-

p-Xylene. (n.d.). NIST WebBook. [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2020). MDPI. [Link]

-

Xylenes - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

-

p-XYLENE. (n.d.). Inchem.org. [Link]

-

p-Xylene. (n.d.). Haz-Map. [Link]

Sources

- 1. p-Xylene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Alpha,alpha',2,3,5,6-hexachloro-4-xylene | C8H4Cl6 | CID 66179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Xylene [webbook.nist.gov]

- 5. 68-36-0 HCPX Hexachloro-p-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]

- 6. Hexachloro-Para-Xylene [anshulchemicals.com]

- 7. P xylene | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. calpaclab.com [calpaclab.com]

- 10. labsolu.ca [labsolu.ca]

- 11. env.go.jp [env.go.jp]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. mt.com [mt.com]

- 17. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Xylene - Wikipedia [en.wikipedia.org]

- 19. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. asianpubs.org [asianpubs.org]

- 24. asianpubs.org [asianpubs.org]

- 25. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. torontech.com [torontech.com]

- 27. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Introduction: The Genesis of Polychlorinated Xylenes

An In-Depth Technical Guide to the Early Synthetic Routes of Polychlorinated Xylenes

Polychlorinated xylenes (PCXs) represent a class of aromatic compounds that garnered significant attention in the early to mid-20th century. Their unique properties as dielectric fluids, pesticide intermediates, and precursors for specialty polymers positioned them as valuable targets for industrial and academic research.[1] The synthesis of these molecules, however, presented formidable challenges to early organic chemists. The core difficulty lay in controlling the regioselectivity of chlorination on an aromatic ring activated by two methyl groups. This guide delves into the foundational synthetic strategies developed during this era, offering a window into the experimental logic and methodologies that paved the way for more advanced synthetic approaches. We will explore the dominant methods of direct electrophilic chlorination and side-chain chlorination, examining the catalysts, conditions, and mechanistic principles that governed these early transformations.

Core Synthetic Strategy I: Direct Electrophilic Aromatic Chlorination

The most direct and widely explored early route to nuclear polychlorinated xylenes was the electrophilic aromatic substitution of xylene isomers with elemental chlorine. This method hinges on the activation of chlorine by a catalyst to generate a potent electrophile that can attack the electron-rich aromatic ring.

The Role of the Catalyst: Activating the Electrophile

The chlorination of an aromatic ring requires the polarization of the Cl-Cl bond to create a strong electrophile (Cl⁺). Early researchers quickly identified that Lewis acids were effective catalysts for this purpose.[2] Compounds such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony pentachloride (SbCl₅) were commonly employed.[2][3] The catalyst functions by accepting a pair of electrons from one of the chlorine atoms, inducing a dipole and facilitating the heterolytic cleavage of the Cl-Cl bond during the electrophilic attack on the xylene ring.

The choice of catalyst was not merely incidental; it was a critical experimental parameter. Iron, often in the form of filings or ferric chloride, was a popular choice due to its low cost and effectiveness.[3] Antimony chlorides were also used, sometimes offering different selectivity profiles.[3] The underlying principle, however, remained the same: to generate a sufficiently electrophilic chlorine species to overcome the activation energy of aromatic substitution.

Controlling Regioselectivity: The Persistent Challenge

While catalyzing the reaction was straightforward, controlling where the chlorine atoms added to the ring was a significant hurdle. The two methyl groups of xylene are activating and ortho-, para-directing.[4] This means that incoming electrophiles are directed to the positions ortho and para to the methyl groups.

For instance, in the monochlorination of o-xylene, the reaction yields a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene.[3] Similarly, m-xylene chlorination produces a mixture of 2-chloro- and 4-chloro-m-xylene.[5] Early attempts to influence this ratio met with limited success. The product distribution was often a complex mixture of mono-, di-, and higher chlorinated isomers, making the isolation of a single, pure compound a laborious task requiring techniques like fractional distillation or crystallization.[5][6]

Even with these challenges, chemists found that reaction conditions could be manipulated to favor certain outcomes. Lower temperatures (e.g., 0-10°C) were sometimes used to improve selectivity, as higher temperatures often led to a broader product distribution and increased side reactions.[3][5]

Core Synthetic Strategy II: Side-Chain vs. Ring Chlorination

A critical dichotomy in the chlorination of xylenes is the competition between substitution on the aromatic ring (nuclear chlorination) and substitution on the methyl groups (side-chain chlorination). Early chemists recognized that the reaction conditions dictated the outcome of this competition.

-

Ring Chlorination (Electrophilic): This pathway is favored by the presence of a Lewis acid catalyst and the absence of light (dark conditions).[2][7] The catalyst, as discussed, promotes an ionic mechanism involving an electrophilic attack on the aromatic nucleus.

-

Side-Chain Chlorination (Radical): This pathway is promoted by heat and/or exposure to actinic light (such as UV light from a mercury vapor lamp or direct sunlight).[2][7] These conditions facilitate the homolytic cleavage of the chlorine molecule into chlorine radicals (Cl•). These highly reactive radicals then initiate a free-radical chain reaction, abstracting hydrogen atoms from the methyl groups, which are then replaced by chlorine.

This fundamental difference in mechanism provided a powerful tool for chemists. To synthesize nuclear polychlorinated xylenes, the reaction would be run in the dark with a Lewis acid catalyst. Conversely, to produce compounds like α,α,α,α′,α′,α′-hexachloro-m-xylene, the reaction would be conducted under intense light, often at elevated temperatures, and scrupulously free of Lewis acid catalysts like iron.[7][8] Even trace amounts of metal ions could inadvertently catalyze ring chlorination, leading to undesired byproducts.[7]

Visualizing the Pathways

To better illustrate these competing reactions, the following diagrams outline the general workflows.

Caption: Workflow for Electrophilic Ring Chlorination.

Caption: Workflow for Radical Side-Chain Chlorination.

Quantitative Data from Early Syntheses

The yields and isomer distributions from these early reactions were highly variable. The following table summarizes representative data gleaned from the literature concerning the monochlorination of xylene isomers, illustrating the challenge of controlling regioselectivity.

| Starting Material | Catalyst System | Temperature (°C) | Product Ratio | Reference |

| o-Xylene | FeCl₃ | 0 | 4-chloro:3-chloro ≈ 3.8 : 1 | [3] |

| o-Xylene | FeCl₃ / Thianthrene co-catalyst | 0 | 4-chloro:3-chloro ≈ 1.38 : 1 | [3] |

| m-Xylene | Lewis Acid | 0-10 | 4-chloro:2-chloro ≈ 3 : 1 | [5] |

Note: Ratios are approximate and varied based on specific reaction conditions and conversion levels.

Exemplary Experimental Protocols

To provide a practical context for these early methods, the following protocols are described based on procedures reported in the chemical literature.

Protocol 1: Preparation of Monochloro-o-xylene Mixture

This protocol is based on the general method for Lewis acid-catalyzed nuclear chlorination.[3]

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction liquid, and a reflux condenser. The outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine and evolved HCl gas.

-

Charging the Reactor: To the flask, add 100 parts of o-xylene and 0.02 parts of anhydrous ferric chloride (FeCl₃).

-

Initiating Reaction: Cool the mixture to 0°C with an ice bath while stirring.

-

Chlorine Addition: Slowly bubble dry chlorine gas (100 parts) into the stirred mixture over a period of 4 hours, maintaining the temperature at 0°C.

-

Reaction Quench: After the addition is complete, quench the reaction by carefully pouring the mixture into water.

-

Workup: Transfer the mixture to a separatory funnel. Extract the organic layer with ether, wash with an aqueous sodium bicarbonate solution to remove residual acid, and then wash with water.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate. The solvent can then be removed by distillation to yield the crude product mixture of 4-chloro-o-xylene and 3-chloro-o-xylene. Further purification would require fractional distillation.

Protocol 2: Preparation of α,α',2,3,5,6-Hexachloro-p-xylene

This protocol describes a one-pot synthesis that combines both ring and side-chain chlorination by manipulating the reaction temperature.[2]

-

Apparatus Setup: A suitable reaction vessel is charged with p-xylene, a solvent such as perchloroethylene, and a Lewis acid catalyst (e.g., ~1% by weight of FeCl₃).[2]

-

Ring Chlorination Step: Chlorine gas is introduced into the mixture while maintaining the temperature between 75-85°C. This condition favors the electrophilic chlorination of the aromatic ring until it is substantially complete (forming tetrachloro-p-xylene).[2]

-

Side-Chain Chlorination Step: After the ring chlorination is complete, the reaction temperature is increased to 100-120°C.[2] The addition of chlorine gas is continued. At this higher temperature, and even in the presence of the Lewis acid, the radical side-chain chlorination begins to occur on the methyl groups of the tetrachlorinated intermediate.

-

Completion and Isolation: Chlorine addition is terminated when the conversion to the desired hexachloro product reaches approximately 90%. The catalyst is then separated (e.g., by filtration), and the product is isolated from the solvent, typically by crystallization upon cooling.[2]

Conclusion

The early synthetic routes to polychlorinated xylenes were a testament to the ingenuity and perseverance of chemists working with a limited theoretical framework and analytical toolkit. The fundamental understanding and control of the dichotomy between electrophilic (ring) and radical (side-chain) chlorination were the cornerstones of their success. While these methods often produced complex isomeric mixtures requiring arduous separation, they laid the essential groundwork for the production of these important chemical intermediates and highlighted the nuanced reactivity of substituted aromatic systems. The principles established in these early investigations—catalyst choice, temperature control, and the role of light—remain fundamental concepts in modern organic synthesis.

References

-

E. E. Gilbert. (1967). Method for side-chain chlorination of xylene. U.S. Patent 3,350,467. Retrieved from [7]

-

Occidental Chemical Corporation. (2001). Chlorinating side chains of aromatic compounds. U.S. Patent 6,174,415B1. Retrieved from [8]

- Occidental Chemical Corporation. (2000). Chlorinating side chains of aromatic compounds. WO Patent 2000/071495A1.

-

Stauffer Chemical Company. (1975). Chlorination of xylene. U.S. Patent 3,928,478. Retrieved from [2]

-

Stauffer Chemical Company. (1979). Process for the directed chlorination of xylenes. U.S. Patent 4,190,609. Retrieved from [3]

-

Rondestvedt, C. S., Jr. (1976). New syntheses of aromatic acid chlorides from trichloromethylarenes. 4. Ring chlorination of m-xylene, isophthaloyl chloride, and 1,3-bis(trichloromethyl)benzene. The Journal of Organic Chemistry, 41(22), 3574–3577. Retrieved from [Link][5]

-

Phillips Petroleum Co. (1957). Process for separation of chlorinated xylenes. U.S. Patent 2,814,649. Retrieved from [6]

-

Goldberg, A. (2023). History of Xylene. Labtag Blog. Retrieved from [Link][1]

Sources

- 1. History of Xylene - Labtag Blog [blog.labtag.com]

- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 3. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]

- 7. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]

- 8. US6174415B1 - Chlorinating side chains of aromatic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to α,α',2,3,5,6-Hexachloro-p-xylene (CAS 1079-17-0)

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Abstract

α,α',2,3,5,6-Hexachloro-p-xylene, identified by CAS number 1079-17-0, is a highly chlorinated aromatic hydrocarbon. Its structure, featuring a tetrachlorinated benzene ring with two monochlorinated methyl groups, makes it a subject of interest as a chemical intermediate and a research compound. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic routes, potential applications, toxicological profile, and analytical methodologies. By integrating foundational chemical principles with practical insights, this document serves as a vital resource for professionals engaged in chemical research and development.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application and safe handling. α,α',2,3,5,6-Hexachloro-p-xylene is systematically named 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene .[1] This nomenclature precisely describes the arrangement of six chlorine atoms on a p-xylene backbone: four on the aromatic ring and one on each of the two methyl groups.

Caption: Plausible synthesis route for α,α',2,3,5,6-Hexachloro-p-xylene.

Protocol: Hypothetical Blanc Chloromethylation

-

Reactor Setup: In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet with 1,2,4,5-tetrachlorobenzene (1.0 eq).

-

Reagent Addition: Add a suitable solvent (e.g., glacial acetic acid) followed by the chloromethylating agent, such as paraformaldehyde (2.2 eq).

-

Catalysis: Introduce a Lewis acid catalyst, like anhydrous zinc chloride (ZnCl₂), to facilitate the electrophilic attack.

-

Reaction: Bubble dry hydrogen chloride (HCl) gas through the stirred mixture while gently heating. The reaction progress should be monitored by Gas Chromatography (GC). Rationale: The HCl and paraformaldehyde generate the reactive chloromethylating electrophile in situ, which is then directed to the electron-rich positions of the tetrachlorobenzene ring.

-

Workup: Upon completion, cool the reaction mixture and quench by slowly pouring it onto ice water. The crude product will precipitate as a solid.

-

Purification: Filter the solid, wash with water to remove residual acid, and dry. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/toluene mixture) to achieve high purity.

Disclaimer: This is a generalized protocol. The user assumes all responsibility to verify and adapt it for safe laboratory execution.

Industrial and Research Applications

α,α',2,3,5,6-Hexachloro-p-xylene is primarily utilized as a chemical intermediate or a building block in organic synthesis. [2]Its value lies in the six chlorine atoms, which serve as reactive sites or impart specific properties to the final molecule.

-

Agrochemical Synthesis: The structural motif is relevant to the synthesis of certain pesticides and herbicides. The chlorinated aromatic core is a common feature in many active agrochemical ingredients.

-

Pharmaceutical Intermediates: While less common, highly functionalized aromatic compounds can serve as scaffolds in the development of active pharmaceutical ingredients (APIs). The reactive chloromethyl groups are particularly useful for further elaboration.

-

Material Science: Polychlorinated compounds can be used as flame retardants or as monomers for specialty polymers, although applications for this specific isomer are not well-documented.

-

Research Chemical: It is sold as a research chemical for use in early-stage discovery and proteomics research, where its unique structure can be explored for novel applications. [3]

Toxicology and Safe Handling

The toxicological properties of α,α',2,3,5,6-Hexachloro-p-xylene are primarily inferred from its chemical class and available Safety Data Sheets (SDS). The high chlorine content and benzylic chloride functionalities are key drivers of its hazard profile.

GHS Hazard Profile

| Hazard Class | GHS Classification | Statement | Source |

| Corrosion/Irritation | Skin Corrosion 1C | H314: Causes severe skin burns and eye damage. | [4] |

| Corrosion/Irritation | Eye Damage 1 | H318: Causes serious eye damage. | [4] |

| Corrosivity | Corrosive to metals 1 | H290: May be corrosive to metals. | [4] |

Note: Detailed toxicological studies, such as LD50 values, for this specific isomer are not readily available in the public domain. Data should be interpreted with caution, and the compound should be treated as highly hazardous. Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. [4]Use a closed system or local exhaust ventilation where possible. [4]2. Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). * Eye Protection: Use chemical safety goggles and a face shield. * Body Protection: Wear a lab coat and, if handling large quantities, a chemical-resistant apron or suit. * Respiratory: If dust cannot be controlled, use a full-face particle respirator (N100 or P3). 3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing. [4] * Do not breathe dust. [4] * Wash hands and face thoroughly after handling. [4] * Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. [5]4. Emergency Procedures:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [4] * Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [4]

-

Analytical Methodology

The accurate identification and quantification of α,α',2,3,5,6-Hexachloro-p-xylene are essential for quality control, reaction monitoring, and environmental analysis. Given its structure—a semi-volatile chlorinated hydrocarbon—gas chromatography is the most appropriate analytical technique.

Analytical Workflow:

Caption: Standard workflow for the analysis of α,α',2,3,5,6-Hexachloro-p-xylene.

Protocol: GC-MS for Purity Assessment

-

Standard Preparation: Prepare a stock solution of the compound in a high-purity solvent like toluene or hexane. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh a small amount of the sample and dissolve it in the same solvent to a known concentration.

-

Instrumental Parameters (Typical):

-

Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). [6] * Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.

-

Injector: Split/splitless injector at 250°C.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-400 amu.

-

-

Analysis: Inject the standards and sample. Identify the compound based on its characteristic retention time and mass spectrum (looking for the molecular ion cluster and fragmentation patterns typical of chlorinated compounds).

-

Quantification: Calculate the purity by comparing the peak area of the analyte to the calibration curve or by area percent normalization. [7]

Environmental Fate and Considerations

The environmental behavior of α,α',2,3,5,6-Hexachloro-p-xylene is dictated by its high degree of chlorination and low water solubility. Such compounds are generally classified as persistent organic pollutants (POPs).

-

Persistence: Chlorinated benzenes are known for their environmental persistence. [8]The C-Cl bond is strong, making the compound resistant to both hydrolysis and rapid biodegradation.

-

Biodegradation: While some microbes can degrade benzenes with four or fewer chlorine atoms under aerobic conditions, highly chlorinated benzenes are more recalcitrant. [9][10][11]Anaerobic reductive dehalogenation is a more likely, albeit slow, degradation pathway in sediments and subsurface environments. [9][11]* Bioaccumulation: Due to its lipophilicity (predicted high LogP), the compound is expected to bioaccumulate in the fatty tissues of organisms.

-

Transport: The primary mode of environmental transport would be through adsorption to soil and sediment particles. Long-range atmospheric transport is less likely than for more volatile compounds.

Conclusion

α,α',2,3,5,6-Hexachloro-p-xylene (CAS 1079-17-0) is a specialized chemical with a profile defined by its extensive chlorination. While its primary role is as a synthetic intermediate, its hazardous properties demand rigorous safety protocols and handling procedures. The analytical methods for its characterization are well-established, relying on standard chromatographic techniques. For researchers and developers, this compound represents a functionalized building block, but its potential environmental persistence necessitates responsible lifecycle management and disposal. Further research into its specific toxicological endpoints and biodegradation pathways would provide a more complete understanding of its overall impact.

References

-

Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463–480. [Link]

-

Morita, M. (1977). Chlorinated benzenes in the environment. Ecotoxicology and Environmental Safety, 1(2), 1-6. [Link]

-

Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. ResearchGate. [Link]

-

Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. University of Arizona Research. [Link]

-

Eawag. (n.d.). Chlorobenzene Degradation Pathway. Eawag-BBD. [Link]

-

National Center for Biotechnology Information. (n.d.). alpha,alpha',2,3,5,6-hexachloro-4-xylene. PubChem. [Link]

-

Wikipedia. (n.d.). Tetrachlorobenzene. Wikipedia. [Link]

-

Iharanikkei Chemical Industry Co., Ltd. (n.d.). 68-36-0 HCPX Hexachloro-p-xylene. Iharanikkei. [Link]

-

Stenutz, R. (n.d.). 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene. Stenutz. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4,5-Tetrachlorobenzene. PubChem. [Link]

-

Vedantu. (n.d.). IUPAC name of the compound is A Chloromethyl benzene. Vedantu. [Link]

-

SIELC Technologies. (2018). 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene. SIELC. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Xylene - Analytical Methods. NCBI Bookshelf. [Link]

- Google Patents. (2007). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]

-

Singh, H., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal. [Link]

-

U.S. Environmental Protection Agency. (1979). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. EPA NEPIC. [Link]

- Google Patents. (2015). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.

-

ASTM International. (n.d.). Standard Test Method for Analysis of p-Xylene by Gas Chromatography. ASTM. [Link]

-

Mol-Instincts. (n.d.). 2,5-DICHLORO-P-XYLENE 1124-05-6 wiki. Mol-Instincts. [Link]

Sources

- 1. Alpha,alpha',2,3,5,6-hexachloro-4-xylene | C8H4Cl6 | CID 66179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α,α',2,3,5,6-Hexachloro-p-xylene | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. img.antpedia.com [img.antpedia.com]

- 8. Chlorinated benzenes in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. experts.arizona.edu [experts.arizona.edu]

An In-depth Technical Guide to the Molecular Structure of α,α',2,3,5,6-Hexachloro-p-xylene

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of α,α',2,3,5,6-Hexachloro-p-xylene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this highly chlorinated aromatic compound.

Introduction and Chemical Identity

α,α',2,3,5,6-Hexachloro-p-xylene, with the systematic IUPAC name 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene , is a halogenated organic compound. Its structure consists of a benzene ring substituted with four chlorine atoms and two chloromethyl groups at the para positions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene |

| Common Name | α,α',2,3,5,6-Hexachloro-p-xylene |

| CAS Number | 1079-17-0 |

| Molecular Formula | C₈H₄Cl₆ |

| Molecular Weight | 312.84 g/mol |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)CCl)Cl)Cl)Cl)CCl |

| InChI Key | IYGDLOMSJZQSGY-UHFFFAOYSA-N |

The precise arrangement of six chlorine atoms on both the aromatic ring and the benzylic positions imparts significant chemical and physical properties to the molecule, including high thermal stability and lipophilicity. These characteristics are typical of many chlorinated aromatic hydrocarbons, a class of compounds with notable industrial applications and environmental persistence.[1]

Synthesis and Mechanistic Considerations

The synthesis of α,α',2,3,5,6-Hexachloro-p-xylene can be achieved through a one-pot process involving the exhaustive chlorination of p-xylene or its ring-chlorinated derivatives. A key patent describes a method that circumvents the need for isolating intermediate compounds, offering a more efficient route for commercial production.[2]

Synthetic Protocol: Lewis Acid-Catalyzed Chlorination

This process utilizes a Lewis acid catalyst in a perchloroethylene solvent, which is advantageous due to the high solubility of the chlorinated products in this medium.[2]

Step-by-Step Methodology:

-

Reaction Setup: A mixture of p-xylene (or a ring-chlorinated derivative) and perchloroethylene is charged into a reaction vessel equipped with a stirrer, gas inlet, and a condenser.

-

Catalyst Addition: A Lewis acid catalyst, such as ferric chloride (FeCl₃), is added to the mixture. The catalyst concentration is typically around 1% by weight of the p-xylene.[2]

-

Chlorination: Chlorine gas is incrementally introduced into the reaction mixture. The reaction is maintained at a temperature between 60°C and 120°C.[2] The initial phase of the reaction focuses on the chlorination of the aromatic ring.

-

Side-Chain Chlorination: As the ring chlorination nears completion, the temperature is raised to 100-120°C to facilitate the chlorination of the methyl groups to chloromethyl groups.[2] This step is typically promoted by light or a free-radical initiator.

-

Reaction Monitoring and Completion: The reaction progress is monitored until at least 90% of the p-xylene is converted to the desired hexachloro product.[2]

-

Workup and Isolation: Upon completion, the catalyst is separated from the reaction mass. The product is then isolated, typically through crystallization, from the solvent.

Causality of Experimental Choices:

-

Perchloroethylene as Solvent: This solvent is chosen for its ability to dissolve the highly chlorinated intermediates and the final product, preventing precipitation and ensuring a homogeneous reaction mixture.[2] Its high boiling point is also suitable for the reaction temperatures required.

-

Lewis Acid Catalyst: Catalysts like FeCl₃ are essential for promoting the electrophilic aromatic substitution of chlorine onto the benzene ring.

-

Temperature Control: The staged temperature profile is crucial for selectively targeting ring chlorination first at lower temperatures, followed by the more energy-intensive free-radical side-chain chlorination at higher temperatures.[2]

Caption: Synthetic workflow for α,α',2,3,5,6-Hexachloro-p-xylene.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the four protons of the two chloromethyl groups are chemically equivalent. This would result in a single singlet in the spectrum. The chemical shift of these benzylic protons would be significantly downfield due to the deshielding effects of the adjacent chlorine atom and the chlorinated aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit three distinct signals:

-

One signal for the two equivalent carbons of the chloromethyl groups.

-

A signal for the four chlorine-substituted aromatic carbons.

-

A signal for the two aromatic carbons bonded to the chloromethyl groups.

Table 2: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.5 - 5.0 | Singlet | -CH₂Cl |

| ¹³C | ~40 - 45 | - | -CH₂Cl |

| ¹³C | ~130 - 135 | - | Ar-C-Cl |

| ¹³C | ~135 - 140 | - | Ar-C-CH₂Cl |

Note: These are predicted values and should be confirmed by experimental data. Online NMR prediction tools can provide more refined estimates.[3][4][5][6][7]

Mass Spectrometry (MS)

The mass spectrum of α,α',2,3,5,6-Hexachloro-p-xylene would be characterized by a complex isotopic pattern for the molecular ion due to the presence of six chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine radicals, HCl, and cleavage of the chloromethyl groups. The base peak could correspond to a stable fragment resulting from the loss of a chloromethyl radical.

Expected Fragmentation Pathways:

-

Loss of Cl: [M - Cl]⁺

-

Loss of HCl: [M - HCl]⁺

-

Loss of CH₂Cl: [M - CH₂Cl]⁺

-

Benzylic cleavage: Formation of a tetrachlorobenzyl cation.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While no crystal structure for this specific compound is publicly available, analysis of related structures, such as that of 1,3-bis(chloromethyl)benzene, can provide insights into the expected molecular geometry.

Physicochemical Properties

The high degree of chlorination in α,α',2,3,5,6-Hexachloro-p-xylene dictates its physical and chemical properties.

Table 3: Physicochemical Properties

| Property | Value/Description |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Melting Point | Not reported, but expected to be relatively high due to molecular symmetry and weight. |

| Boiling Point | Not reported, likely high with potential for decomposition. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like perchloroethylene.[2] |

| Stability | Highly stable under normal conditions. Resistant to degradation. |

Safety and Toxicology

As a member of the chlorinated aromatic hydrocarbon class, α,α',2,3,5,6-Hexachloro-p-xylene should be handled with extreme caution. These compounds are known for their persistence in the environment and potential for bioaccumulation.[1]

Hazard Identification and Handling

-

Toxicity: Chlorinated aromatic hydrocarbons are known to elicit a range of toxic effects, including immunotoxicity, hepatotoxicity, dermal lesions (such as chloracne), and carcinogenicity.[1][8]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

-

Environmental Fate: Due to its chemical stability and lipophilicity, this compound is expected to be persistent in the environment and may accumulate in food chains.[1]

Toxicological Profile of Related Compounds

While specific toxicological data for α,α',2,3,5,6-Hexachloro-p-xylene is lacking, the toxicity of related chlorinated benzenes and xylenes provides a basis for assessing its potential hazards.

-

Dermal Toxicity: Chlorinated aromatic compounds can cause skin irritation and, with prolonged exposure, chloracne.[8]

-

Hepatotoxicity: The liver is a primary target organ for many chlorinated hydrocarbons, with exposure potentially leading to liver damage.

-

Carcinogenicity: Some chlorinated aromatic hydrocarbons are classified as known or suspected carcinogens.[9]

Sources

- 1. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. PROSPRE [prospre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. CASPER - Predict NMR Chemical Shifts [casper.organ.su.se]

- 7. m.youtube.com [m.youtube.com]

- 8. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Solubility of α,α',2,3,5,6-Hexachloro-p-xylene in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of α,α',2,3,5,6-hexachloro-p-xylene. In the absence of extensive published empirical data, this document establishes a predictive framework based on fundamental chemical principles and furnishes a detailed experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the dissolution behavior of highly chlorinated aromatic compounds.

Introduction to α,α',2,3,5,6-Hexachloro-p-xylene

α,α',2,3,5,6-Hexachloro-p-xylene is a highly chlorinated aromatic hydrocarbon with the chemical formula C₈H₄Cl₆. Its structure consists of a p-xylene core where all four aromatic hydrogens and the two methyl hydrogens are substituted with chlorine atoms. This extensive chlorination significantly influences its physicochemical properties, including its melting point, boiling point, and, most notably, its solubility.

Table 1: Physicochemical Properties of α,α',2,3,5,6-Hexachloro-p-xylene

| Property | Value |

| Chemical Formula | C₈H₄Cl₆ |

| Molecular Weight | 312.84 g/mol |

| CAS Number | 1079-17-0 |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 181 °C[1] |

| Boiling Point | 345.0 ± 0.0 °C (Predicted)[1] |

The high degree of chlorination and the symmetrical, non-polar nature of the molecule are the primary determinants of its solubility behavior. Understanding these interactions is crucial for its application in synthesis, formulation, and environmental fate studies.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For α,α',2,3,5,6-hexachloro-p-xylene, its solubility is governed by the following molecular characteristics:

-

Low Polarity: The symmetrical distribution of chlorine atoms around the benzene ring results in a molecule with a very low overall dipole moment, rendering it non-polar.

-

Van der Waals Forces: The primary intermolecular forces at play are London dispersion forces, a type of van der Waals force, which are dependent on the molecule's surface area and polarizability.

-

High Molecular Weight and Compact Structure: The significant molecular weight and crystalline structure of this solid compound mean that substantial energy is required to overcome the lattice energy of the crystal before dissolution can occur.

Based on these characteristics, it is predicted that α,α',2,3,5,6-hexachloro-p-xylene will exhibit higher solubility in non-polar organic solvents and lower solubility in polar organic solvents.

Table 2: Predicted Solubility of α,α',2,3,5,6-Hexachloro-p-xylene in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | Similar non-polar, aromatic nature allows for favorable π-π stacking and dispersion force interactions. |

| Halogenated Alkanes | Dichloromethane, Chloroform | Moderate to High | Shared presence of chlorine atoms and non-polar to weakly polar character facilitates dissolution. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate | Solute-solvent interactions are limited to dispersion forces; the rigid aromatic structure of the solute may limit interaction with flexible aliphatic chains. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Low to Moderate | The polarity of the solvent is not ideally matched with the non-polar solute, leading to less favorable interactions. |

| Polar Protic | Methanol, Ethanol | Very Low | The strong hydrogen bonding network of the solvent is disrupted by the non-polar solute, making dissolution energetically unfavorable. |

Experimental Determination of Solubility

Given the scarcity of published data, experimental determination is essential for obtaining accurate solubility values. The following is a detailed, step-by-step protocol for determining the solubility of α,α',2,3,5,6-hexachloro-p-xylene in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

α,α',2,3,5,6-Hexachloro-p-xylene (analytical standard grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with an appropriate detector (e.g., ECD or MS).

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of α,α',2,3,5,6-hexachloro-p-xylene.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-